molecular formula C11H9ClN4 B1399745 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-59-7

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1399745
CAS No.: 1159678-59-7
M. Wt: 232.67 g/mol
InChI Key: ZVKQKMQZYPAWNM-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a chloro-methylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Azido or thio derivatives.

Scientific Research Applications

5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the chloro and methyl substituents.

    5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile: Lacks the chloro substituent.

    5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl substituent.

Uniqueness

The presence of both chloro and methyl substituents on the phenyl ring of 5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-amino-1-(2-chloro-6-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-3-2-4-9(12)10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKQKMQZYPAWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-Amino-1-(2-chloro-6-methylphenyl)-1H-pyrazole-4-carbonitrile

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